molecular formula C18H27BrN2 B10885215 1-(4-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine

1-(4-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine

Cat. No.: B10885215
M. Wt: 351.3 g/mol
InChI Key: OWGHSDXRNVLLLV-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine is a chemical compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The compound features a bromobenzyl group and a methylcyclohexyl group attached to a piperazine ring, which gives it unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine typically involves the reaction of 4-bromobenzyl chloride with 4-(2-methylcyclohexyl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the piperazine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiourea, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products Formed

    Substitution Reactions: Products include azides, thiols, and secondary amines.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dehalogenated compounds and hydrogenated piperazines.

Scientific Research Applications

1-(4-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of piperazine derivatives on biological systems.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine involves its interaction with specific molecular targets in biological systems. The bromobenzyl group can interact with enzymes or receptors, while the piperazine ring can modulate the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzyl)-4-(2-methylcyclohexyl)piperazine: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Fluorobenzyl)-4-(2-methylcyclohexyl)piperazine: Similar structure but with a fluorine atom instead of bromine.

    1-(4-Methylbenzyl)-4-(2-methylcyclohexyl)piperazine: Similar structure but with a methyl group instead of bromine.

Uniqueness

1-(4-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that are not possible with other halogens or substituents. This makes it a valuable compound for certain synthetic and research applications.

Properties

Molecular Formula

C18H27BrN2

Molecular Weight

351.3 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-4-(2-methylcyclohexyl)piperazine

InChI

InChI=1S/C18H27BrN2/c1-15-4-2-3-5-18(15)21-12-10-20(11-13-21)14-16-6-8-17(19)9-7-16/h6-9,15,18H,2-5,10-14H2,1H3

InChI Key

OWGHSDXRNVLLLV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1N2CCN(CC2)CC3=CC=C(C=C3)Br

Origin of Product

United States

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